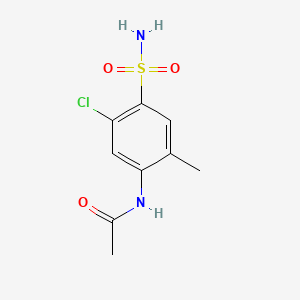

N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide

Übersicht

Beschreibung

N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide is a chemical compound with the molecular formula C₉H₁₁ClN₂O₃S and a molecular weight of 262.71 g/mol . This compound is known for its unique structure, which includes a chloro group, a methyl group, and a sulfamoyl group attached to a phenyl ring, along with an acetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide typically involves the reaction of 5-chloro-2-methylbenzenesulfonamide with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: The chloro group in the compound can be substituted with other nucleophiles like hydroxide ions or amines under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Hydroxylated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Mechanism of Action:

Research has shown that N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide exhibits notable anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies indicate that derivatives of this compound can inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors, particularly in breast cancer cells .

Case Studies:

- Breast Cancer: In vitro studies demonstrated that derivatives of this compound significantly inhibited the proliferation of triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 1.52 to 6.31 µM. Notably, one derivative induced apoptosis in MDA-MB-231 cells by increasing annexin V-FITC positive cells significantly compared to controls .

- Selectivity: The selectivity of these compounds for cancerous cells over normal cells was highlighted, showing potential for targeted cancer therapies .

Antimicrobial Properties

Inhibition of Bacterial Growth:

this compound and its derivatives have also been evaluated for their antibacterial activity. Compounds demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with some exhibiting up to 80% inhibition at specific concentrations .

Biofilm Formation:

The ability of these compounds to prevent biofilm formation is particularly noteworthy. Certain derivatives showed promising results against biofilm-producing bacteria, which are notoriously difficult to treat due to their resistance mechanisms .

Urease Inhibition

Mechanism and Applications:

Urease inhibitors are critical in treating conditions such as urinary tract infections and kidney stones. This compound derivatives have been explored for their urease inhibitory activities. Studies indicate that these compounds can effectively inhibit urease with varying degrees of potency, suggesting their potential role in developing new treatments for urease-related disorders .

Structure-Activity Relationship (SAR):

The SAR studies reveal that modifications on the acetamide and sulfonamide groups can enhance the inhibitory effects on urease, making them suitable candidates for further development as therapeutic agents .

Summary Table of Applications

| Application | Biological Activity | Key Findings |

|---|---|---|

| Anticancer | Inhibits tumor growth via enzyme inhibition | Significant IC50 values against breast cancer cell lines |

| Antimicrobial | Inhibits bacterial growth | Up to 80% inhibition against S. aureus and K. pneumoniae |

| Urease Inhibition | Reduces urease activity | Effective inhibitors with promising SAR |

Wirkmechanismus

The mechanism of action of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Vergleich Mit ähnlichen Verbindungen

- N-(5-chloro-2-methylphenyl)acetamide

- N-(4-sulfamoylphenyl)acetamide

- N-(2-methyl-4-sulfamoylphenyl)acetamide

Comparison: N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide is unique due to the presence of both chloro and sulfamoyl groups on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and specificity in chemical reactions and biological interactions.

Biologische Aktivität

N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to an acetamide moiety , which is characteristic of many biologically active compounds. The presence of chlorine and methyl groups on the phenyl ring enhances its pharmacological properties. The molecular formula is C₁₃H₁₄ClN₃O₂S, with a molecular weight of approximately 303.78 g/mol.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity, primarily through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This mechanism is common among sulfonamide derivatives, which have been shown to be effective against various Gram-positive and Gram-negative bacteria.

In vitro studies indicate that this compound demonstrates potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 15.625 to 62.5 μM for different strains .

Anticancer Activity

Recent research highlights the compound's potential as an anticancer agent. It has been observed to induce apoptosis in various cancer cell lines, including colon cancer cells (Caco-2 and HCT-116). The mechanism involves cell cycle arrest at the G2/M phase and the activation of apoptotic pathways, evidenced by increased annexin V-FITC positivity in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methyl substitution on phenyl ring | Antimicrobial, Anticancer |

| 2-Chloro-N-(4-sulfamoylphenyl)acetamide | Similar sulfonamide structure | Antibacterial |

| 2-Chloro-N-(4-sulfamoylbenzyl)acetamide | Benzyl substitution instead of phenyl | Anticancer |

The unique combination of substituents influences the compound's interaction with biological targets, enhancing its therapeutic profile .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant bactericidal activity against MRSA strains, outperforming traditional antibiotics in certain assays .

- Anticancer Potential : In a comparative study on various sulfonamide derivatives, this compound was noted for its ability to inhibit tumor growth in vivo, with a reduction in tumor size observed in treated mice models .

- Enzyme Inhibition : The compound has also been investigated for its inhibitory effects on carbonic anhydrases (CAs), with promising results indicating selectivity for CA IX over CA II, which is significant for cancer therapy due to CA IX's role in tumor progression .

Eigenschaften

IUPAC Name |

N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c1-5-3-9(16(11,14)15)7(10)4-8(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZLMFBWGLETNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679708 | |

| Record name | N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17560-53-1 | |

| Record name | N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17560-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.